[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C12H25Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, followed by the addition of cyclopentylmethyl halides.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the piperidine derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The free base form of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the cyclopentylmethyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the compound, particularly on any carbonyl groups if present, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Acids: Hydrochloric acid for salt formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride: is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of biological assays and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the cyclopentylmethyl and methanamine groups.
N-Methylpiperidine: Similar piperidine ring but with a methyl group instead of the cyclopentylmethyl group.
4-Piperidinemethanol: Contains a hydroxyl group instead of the methanamine group.
Uniqueness
Structural Complexity: The presence of both the cyclopentylmethyl and methanamine groups makes [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride more structurally complex compared to its simpler analogs.
Functional Versatility: The compound’s unique structure allows it to participate in a wider range of chemical reactions and biological interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
[1-(cyclopentylmethyl)piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-9-11-5-7-14(8-6-11)10-12-3-1-2-4-12;;/h11-12H,1-10,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWIPRNIRXOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.